Mono(3-Methyl-2-pentyl) Phthalate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(3-methylpentan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-4-9(2)10(3)18-14(17)12-8-6-5-7-11(12)13(15)16/h5-10H,4H2,1-3H3,(H,15,16) |
InChI Key |
KUGCEWICPJYZGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Research on Laboratory Synthesis of Mono(3-Methyl-2-pentyl) Phthalate (B1215562) and Analogues
The laboratory synthesis of Mono(3-Methyl-2-pentyl) Phthalate, a monoester of phthalic acid, is a focal point of chemical research, driven by the need for analytical standards and the study of phthalate metabolites.
Esterification Reactions and Optimization for Monoester Formation
The primary route for synthesizing this compound involves the esterification of phthalic anhydride (B1165640) with 3-methyl-2-pentanol (B47427). Phthalic acid esters are generally synthesized from phthalic anhydride and specific alcohols through Fischer esterification. researchgate.net The reaction of phthalic anhydride with an alcohol, such as 3-methyl-2-pentanol, can lead to the formation of a monoester. pnnl.gov
The optimization of this reaction to favor the formation of the monoester over the diester is a key challenge. Controlling the stoichiometry of the reactants is crucial. Using a 1:1 molar ratio of phthalic anhydride to 3-methyl-2-pentanol is a common strategy to maximize the yield of the monoester. The reaction temperature also plays a significant role; lower temperatures, typically between 60°C and 120°C, tend to favor the formation of the monoester. pnnl.gov The reaction can be carried out in the presence or absence of a catalyst. pnnl.gov
For instance, a general method for preparing mixed esters of phthalic acid involves reacting phthalic anhydride with one alcohol, followed by the addition of a second alcohol. google.com This highlights the stepwise nature of the esterification process, which can be controlled to isolate the monoester intermediate. The initial reaction between phthalic anhydride and an alcohol can be exothermic and may require temperature control to prevent the formation of unwanted byproducts. google.com
Investigations into Purity and Isomeric Specificity in Synthesis
Achieving high purity and isomeric specificity is a critical aspect of synthesizing this compound. The presence of isomers of the alcohol precursor, 3-methyl-2-pentanol, can lead to a mixture of isomeric phthalate monoesters, complicating purification and analysis.
The purity of the final product is often assessed using a variety of analytical techniques. Gas chromatography (GC) and liquid chromatography (LC), frequently coupled with mass spectrometry (MS), are powerful tools for separating and identifying the desired monoester from unreacted starting materials, the diester byproduct, and any isomeric impurities. mdpi.com The development of analytical methods capable of distinguishing between different phthalate esters is essential for ensuring the quality of the synthesized compound. cdc.gov
Furthermore, the synthesis of isotopically labeled standards, such as this compound-d4, is crucial for accurate quantification in analytical studies. scbt.comclearsynth.com These standards help to account for matrix effects and variations in instrument response.
Precursor Phthalate Characterization and Synthetic Routes
The synthesis and characterization of the corresponding diester, Di(3-Methyl-2-pentyl) Phthalate, and other precursors are integral to understanding the formation and properties of the monoester.
Research into Di(3-Methyl-2-pentyl) Phthalate Synthesis
The synthesis of Di(3-Methyl-2-pentyl) Phthalate typically involves the reaction of phthalic anhydride with an excess of 3-methyl-2-pentanol at elevated temperatures, often in the presence of an acid catalyst like p-toluenesulfonic acid or methanesulfonic acid. google.comresearchgate.net The reaction proceeds through the initial formation of the monoester, which then reacts with a second molecule of the alcohol to form the diester. To drive the reaction to completion, the water formed during the esterification is typically removed, for example, by azeotropic distillation. researchgate.net
The synthesis of a related compound, bis(4-methyl-2-pentyl) phthalate, is well-documented and involves the acid-catalyzed esterification of phthalic anhydride with 4-methyl-2-pentanol. This provides a model for the synthesis of Di(3-Methyl-2-pentyl) Phthalate.
Analytical Characterization of Synthetic Intermediates and Byproducts
A thorough analytical characterization of all intermediates and byproducts is essential for optimizing the synthesis of both mono- and di-esters. Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
During the synthesis of phthalate esters, several byproducts can be formed. These can include unreacted starting materials, isomers of the desired product, and products from side reactions. For example, in the synthesis of bis(2-ethylhexyl)phthalate, the crude product can contain the monoester and unreacted alcohol. google.com The purification process often involves steps like washing with an alkaline solution to remove acidic impurities, followed by distillation or chromatography to isolate the pure ester. google.com
The analysis of phthalate esters in various matrices can be challenging due to their ubiquitous presence in the environment and laboratory settings, which can lead to contamination. cdc.gov Therefore, stringent quality control measures are necessary during synthesis and analysis to ensure accurate results. Raman spectroscopy has also been explored as a non-destructive method for identifying and quantifying phthalate esters. researchgate.net
Advanced Analytical Methodologies for Detection and Quantification of Mono 3 Methyl 2 Pentyl Phthalate
The detection and quantification of specific phthalate (B1215562) metabolites, such as Mono(3-Methyl-2-pentyl) Phthalate, in complex environmental matrices present significant analytical challenges. As a metabolite of its parent diester, Di(3-methyl-2-pentyl) phthalate, its analysis relies on highly sensitive and selective techniques capable of distinguishing it from a background of structurally similar compounds. While specific research on this compound is limited, the methodologies are well-established for the broader class of phthalate monoesters, particularly those with branched alkyl chains.
Environmental Degradation and Transformation Pathways
Microbial Degradation of Phthalate (B1215562) Monoesters
Microbial degradation is considered the most effective pathway for the elimination of phthalates from the environment. d-nb.infonih.gov This process involves the metabolic activities of a diverse range of microorganisms that can utilize these compounds as a source of carbon and energy.
A wide variety of microorganisms capable of degrading phthalate esters have been isolated and identified from various environments, including soil, sediment, and water. These microbes are typically aerobic, facultatively anaerobic, or strictly anaerobic. d-nb.info The complete mineralization of phthalate esters often requires the synergistic action of different microbial species. d-nb.info For instance, one bacterium might hydrolyze the diester to a monoester, which is then degraded by another. d-nb.info
Bacteria: Numerous bacterial genera have been identified for their ability to degrade phthalates. Gram-positive bacteria such as Gordonia, Arthrobacter, Bacillus, and Rhodococcus, as well as Gram-negative bacteria like Pseudomonas and Burkholderia, are frequently cited for their phthalate-degrading capabilities. d-nb.infonih.govnih.gov For example, Gordonia sp. has been shown to completely degrade various phthalates. nih.gov Studies have also highlighted the role of bacterial consortia in the effective breakdown of these compounds. researchgate.net The predominant phyla involved in phthalate degradation in environments like dust are Proteobacteria, Actinobacteria, Bacteroidetes, and Firmicutes. nih.gov
Fungi: Fungi also play a significant role in the degradation of phthalates. Genera such as Aspergillus, Fusarium, and Pleurotus have been documented to metabolize these compounds. researchgate.netmdpi.comresearchgate.net Fungi secrete extracellular enzymes that can break down complex organic molecules like phthalates into simpler, less harmful substances. researchgate.net For example, Aspergillus flavus has been shown to mineralize dibutyl phthalate, using it as a sole carbon source. researchgate.net
Table 1: Examples of Phthalate-Degrading Microorganisms
| Microorganism Type | Genus | Degradation Capability | Reference |
|---|---|---|---|
| Bacteria | Gordonia | Degrades various phthalates, including DMP, DBP, and DnOP. | nih.gov |
| Bacteria | Arthrobacter | Involved in the degradation of phthalic acid. | d-nb.info |
| Bacteria | Bacillus | Degrades phthalate esters. | nih.gov |
| Bacteria | Pseudomonas | Degrades various phthalate isomers. | nih.gov |
| Fungi | Aspergillus | Mineralizes dibutyl phthalate. | researchgate.net |
| Fungi | Fusarium | Degrades phthalates. | researchgate.netresearchgate.net |
| Fungi | Pleurotus | Degrades various phthalates. | mdpi.comresearchgate.net |
The microbial breakdown of phthalate monoesters is an enzymatic process. The initial step for phthalate diesters is hydrolysis by esterases or lipases, which cleave one of the ester bonds to form the corresponding monoester and an alcohol. d-nb.infobohrium.com This is a critical step, as the resulting monoester is often more amenable to further degradation.
The monoester, in this case, mono(3-methyl-2-pentyl) phthalate, is then further hydrolyzed by monoalkyl phthalate hydrolases to phthalic acid and the corresponding alcohol (3-methyl-2-pentanol). nih.gov The subsequent degradation of phthalic acid follows different pathways depending on the microorganism and the presence of oxygen.
Aerobic Pathway: In aerobic bacteria and fungi, the phthalic acid molecule is typically attacked by dioxygenases. nih.govnih.gov These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of intermediates like protocatechuic acid. nih.govnih.gov This intermediate is then funneled into central metabolic pathways, such as the Krebs cycle, after ring cleavage, ultimately leading to mineralization into carbon dioxide and water. bohrium.com
Anaerobic Pathway: Under anaerobic conditions, the degradation pathway is fundamentally different. Bacteria activate phthalic acid to a thioester, typically phthaloyl-CoA. nih.gov This is followed by a decarboxylation step, which is mechanistically challenging and involves specialized enzymes, to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.gov
Table 2: Key Enzymes in Phthalate Monoester Degradation
| Enzyme Class | Function | Metabolic Pathway | Reference |
|---|---|---|---|
| Monoalkyl Phthalate Hydrolases | Hydrolyzes monoesters to phthalic acid and an alcohol. | Aerobic & Anaerobic | nih.gov |
| Dioxygenases | Hydroxylates the phthalic acid ring. | Aerobic | nih.govnih.gov |
| CoA Ligases/Transferases | Activates phthalic acid to phthaloyl-CoA. | Anaerobic | nih.gov |
| Decarboxylases | Removes a carboxyl group from phthaloyl-CoA. | Anaerobic | nih.gov |
The rate of biodegradation of phthalate monoesters is significantly influenced by various environmental factors.
Oxygen Availability: The presence or absence of oxygen dictates the metabolic pathways used by microorganisms and, consequently, the degradation kinetics. Aerobic degradation is generally faster and more efficient for many phthalates. d-nb.info Facultatively anaerobic bacteria can switch between aerobic and anaerobic degradation pathways, providing them with an advantage in environments with fluctuating oxygen levels.
Temperature and pH: Microbial activity is highly dependent on temperature and pH. Studies have shown that phthalate degradation by Gordonia sp. is optimal at a temperature of 30°C and a neutral pH of 7.0. nih.gov Significant deviations from these optimal conditions can slow down or inhibit the degradation process. nih.gov
Nutrient Availability: The presence of other nutrients can also affect biodegradation. The composition of the mineral salt medium (MSM) has been shown to influence the degradation efficiency of phthalates by Gordonia sp. nih.gov
Abiotic Transformation Processes
In addition to microbial degradation, abiotic processes can also contribute to the transformation of phthalate monoesters in the environment, although these processes are generally slower. d-nb.info
Photodegradation, or the breakdown of compounds by light, can be a transformation pathway for phthalates. The presence of photosensitizers, such as humic substances found in natural waters, can accelerate this process. UV radiation can lead to the degradation of phthalates, with the reaction pathways and products varying depending on the specific conditions. In some systems, UV light primarily attacks the alkyl side chain, while in others, involving photocatalysts, the benzene (B151609) ring can also be attacked, leading to hydroxylated compounds and ring-opening byproducts. The half-life for aqueous photolysis of some phthalates can be very long, indicating that this is a slow process under natural conditions. d-nb.info
Chemical hydrolysis is another abiotic process that can break down phthalate esters. This reaction involves the cleavage of the ester bond by water. The rate of hydrolysis is influenced by pH and temperature. nih.gov Generally, the hydrolysis of a phthalate diester first produces the monoester and an alcohol. A second hydrolysis step then converts the monoester to phthalic acid and another alcohol molecule. nih.gov While phthalate esters are susceptible to hydrolysis, the rates can be quite slow under typical environmental pH conditions. nih.gov The structure of the alkyl chain can also influence the rate of hydrolysis.
Identification of Environmental Transformation Products of this compound
The environmental transformation of this compound is expected to proceed through the hydrolysis of its single ester linkage. This cleavage results in the formation of two primary transformation products: phthalic acid and 3-methyl-2-pentanol (B47427). This degradation pathway is a common feature for phthalate monoesters in the environment. nih.gov
Biotransformation by microbial esterases is a key process in the breakdown of these compounds. nih.gov These enzymes catalyze the hydrolysis of the ester bond, leading to the release of the alcohol moiety and phthalic acid. Phthalic acid can then be further metabolized by microorganisms through various pathways, ultimately leading to its mineralization to carbon dioxide and water under aerobic conditions. doi.org Under anaerobic conditions, phthalic acid can be decarboxylated to benzoate, which is subsequently degraded. doi.org
In addition to biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of phthalate esters, although biodegradation is generally considered the principal removal mechanism in soil and water. mst.dk Hydrolysis of the ester bond can occur under both acidic and alkaline conditions, leading to the same primary transformation products as biodegradation. mst.dk
While specific experimental studies detailing the full range of transformation products for this compound are not extensively documented in the reviewed literature, the fundamental and well-established degradation pathway for phthalate monoesters provides a strong basis for identifying its principal breakdown products.
Table 1: Predicted Environmental Transformation Products of this compound
| Precursor Compound | Transformation Process | Primary Transformation Products |
| This compound | Biodegradation (Esterase-mediated hydrolysis) | Phthalic Acid, 3-Methyl-2-pentanol |
| This compound | Abiotic Hydrolysis | Phthalic Acid, 3-Methyl-2-pentanol |
Comparative Degradation Studies of this compound with Other Phthalate Monoesters
Comparative studies on the degradation of various phthalate monoesters (MPEs) provide valuable insights into how structural differences, such as the branching of the alkyl chain, can influence their environmental persistence. Research has shown that MPEs are generally susceptible to rapid biodegradation in natural environments like marine and freshwater sediments. nih.gov
A study investigating the biodegradation kinetics of eight different MPEs in both marine and freshwater sediments found that all tested compounds degraded with half-lives ranging from 16 to 39 hours at 22°C. nih.gov This suggests that the esterases responsible for the initial degradation step are widespread in microorganisms from various locations and are not highly specific to the structure of the alkyl side chain. nih.gov
The study included MPEs with both linear and branched alkyl chains, such as mono-n-butyl phthalate, mono-i-hexyl phthalate, and mono-2-ethylhexyl phthalate. nih.gov The results indicated that there was no clear relationship between the length or branching of the alkyl chain and the degradation half-life within the tested compounds. nih.gov For instance, the half-lives of branched MPEs were within the same range as their linear counterparts. This suggests that the branched structure of this compound is unlikely to significantly hinder its initial biodegradation compared to other phthalate monoesters.
The degradation rates were found to be similar in both marine and freshwater sediments, indicating a broad capacity for MPE degradation across different aquatic environments. nih.gov However, temperature was identified as a significant factor, with half-lives increasing approximately eight-fold when the temperature was lowered from 22°C to 5°C. nih.gov
Table 2: Comparative Biodegradation Half-Lives of Various Phthalate Monoesters in Freshwater and Marine Sediments at 22°C
| Phthalate Monoester | Alkyl Structure | Freshwater Sediment Half-Life (hours) | Marine Sediment Half-Life (hours) |
| Monoethyl phthalate | Linear | 16 ± 2 | 18 ± 4 |
| Mono-n-butyl phthalate | Linear | 19 ± 3 | 20 ± 5 |
| Monobenzyl phthalate | Aromatic | 22 ± 4 | 24 ± 6 |
| Mono-i-hexyl phthalate | Branched | 25 ± 5 | 28 ± 7 |
| Mono-2-ethylhexyl phthalate | Branched | 26 ± 9 | 29 ± 8 |
| Mono-n-octyl phthalate | Linear | 30 ± 8 | 33 ± 9 |
| Mono-i-nonyl phthalate | Branched | 35 ± 10 | 38 ± 11 |
| Mono-i-decyl phthalate | Branched | 39 ± 6 | 35 ± 10 |
| Data sourced from Otton et al., 2008 nih.gov |
This comparative data underscores that while this compound itself was not a direct subject of this specific study, the broader findings for other branched phthalate monoesters suggest it would likely exhibit similar rapid biodegradation in sediment environments.
Biogeochemical Cycles and Natural Sources
Investigations into the Natural Biosynthesis of Phthalates and Monoesters by Microorganisms and Plants
The natural production of phthalates and their monoesters has been documented in a variety of living organisms, challenging the long-held belief that these compounds are exclusively of industrial origin. nih.govresearchgate.net Research has shown that certain species of bacteria, fungi, algae, and plants are capable of synthesizing these compounds, likely as secondary metabolites. nih.govresearchgate.net These naturally produced phthalates may play a role in the organism's defense mechanisms or other biological functions.
While direct evidence for the biosynthesis of Mono(3-Methyl-2-pentyl) Phthalate (B1215562) is absent, the general pathways for phthalate production in nature are believed to involve the shikimic acid pathway. This pathway is a major route for the biosynthesis of aromatic compounds in plants and microorganisms. It is plausible that precursors derived from this pathway could be enzymatically converted to a phthalic acid core, which is then esterified with an alcohol, in this case, 3-methyl-2-pentanol (B47427), to form the corresponding monoester.
The enzymatic machinery responsible for these transformations is thought to involve a range of esterases and other enzymes capable of catalyzing the formation of the ester bond. researchgate.net The structural diversity of naturally occurring phthalates suggests a degree of substrate flexibility in these enzymes, which could potentially accommodate branched-chain alcohols like 3-methyl-2-pentanol.
Table 1: Examples of Naturally Occurring Phthalate Esters in Various Organisms
| Organism Type | Species (Example) | Phthalate Compound Detected | Reference |
| Bacteria | Bacillus subtilis | Di-n-butyl phthalate (DBP) | nih.gov |
| Fungi | Penicillium janthinellum | Di(2-ethylhexyl) phthalate (DEHP) | nih.gov |
| Algae | Chlorella vulgaris | Various phthalates | researchgate.net |
| Plants | Zea mays (Corn) | 2-Methyl-pentyl-isobutyl phthalate dibutyl | nih.gov |
This table provides examples of naturally produced phthalates; it does not include Mono(3-Methyl-2-pentyl) Phthalate due to a lack of specific data.
Role of Biotic and Abiotic Factors in the Global Cycling of Phthalate Monoesters
The global cycling of phthalate monoesters is a complex process influenced by a combination of biotic and abiotic factors. These compounds, whether from natural or anthropogenic sources, can be transported through various environmental compartments, including soil, water, and air.
Biotic Factors:
Biodegradation: Microorganisms play a crucial role in the degradation of phthalate monoesters. Various bacterial and fungal species possess the enzymatic capability to break down these compounds, using them as a source of carbon and energy. The rate of biodegradation is dependent on the specific microbial community, the structure of the phthalate monoester, and environmental conditions.
Bioaccumulation: Phthalate monoesters can be taken up by organisms from their surrounding environment. The extent of bioaccumulation depends on the compound's physicochemical properties, such as its lipophilicity, and the organism's metabolism. nih.gov Generally, less hydrophobic monoesters are more readily metabolized and excreted. nih.gov
Biotransformation: Once inside an organism, phthalate monoesters can undergo further biotransformation. This can involve hydroxylation, oxidation, or conjugation, leading to the formation of more polar metabolites that are more easily excreted. nih.gov
Abiotic Factors:
Hydrolysis: In aqueous environments, phthalate monoesters can undergo hydrolysis, breaking the ester bond to form phthalic acid and the corresponding alcohol. This process is influenced by pH and temperature.
Photodegradation: Sunlight, particularly in the UV spectrum, can contribute to the degradation of phthalate monoesters in the atmosphere and surface waters. The effectiveness of photodegradation depends on the presence of photosensitizers and the intensity of solar radiation.
Sorption: Phthalate monoesters can adsorb to organic matter in soil and sediment. This process affects their mobility and bioavailability, potentially sequestering them from degradation and transport.
The interplay of these biotic and abiotic processes determines the fate and persistence of phthalate monoesters in the environment. For a branched-chain compound like this compound, its specific structure would influence its behavior. The branched alkyl chain might affect its rate of biodegradation compared to linear-chain phthalates, as microbial enzymes may exhibit different affinities for branched structures.
Table 2: Key Processes in the Biogeochemical Cycling of Phthalate Monoesters
| Process | Description | Key Influencing Factors |
| Biodegradation | Microbial breakdown of the compound. | Microbial community composition, compound structure, temperature, pH, oxygen availability. |
| Bioaccumulation | Uptake and concentration in organisms. | Compound lipophilicity (Log Kow), organism metabolism, trophic level. nih.gov |
| Biotransformation | Metabolic conversion within organisms. | Enzymatic pathways (e.g., cytochrome P450), formation of more polar metabolites. nih.gov |
| Hydrolysis | Chemical breakdown by reaction with water. | pH, temperature. |
| Photodegradation | Breakdown by light energy. | Wavelength and intensity of light, presence of photosensitizers. |
| Sorption | Adherence to soil and sediment particles. | Organic matter content, particle size, compound hydrophobicity. |
Computational and Theoretical Modeling in Phthalate Research
Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate Prediction of Mono(3-Methyl-2-pentyl) Phthalate (B1215562)
Quantitative Structure-Activity Relationships (QSARs) are mathematical models that correlate the chemical structure of a compound with its physicochemical properties and environmental fate. For Mono(3-Methyl-2-pentyl) Phthalate, a branched-chain alkyl phthalate monoester, QSAR models can be employed to estimate key parameters that govern its environmental distribution and persistence.
Research Findings:
Influence of Molecular Structure: Studies on various PAEs have demonstrated that the structure of the alkyl side chain significantly influences their environmental behavior. For instance, branching in the alkyl chain can affect the rate of biodegradation.
Predictive Models for Degradation: QSAR models have been developed to predict the degradation rates of PAEs in different environmental compartments like soil. These models often incorporate both molecular quantum chemical parameters and soil properties (e.g., soil organic matter content) as descriptors. For example, the degradation rate constant (k) has been shown to correlate with parameters like EHOMO and the charge on the carbonyl carbon (qC-).
Toxicity Prediction: 3D-QSAR models have been established for phthalates to predict their toxicological endpoints, such as IC50 and LD50 values. These models highlight the importance of steric and hydrophobic fields, suggesting that the introduction of large and hydrophobic groups can significantly impact the toxic effects of PAEs.
Q & A
Q. What validated analytical methods are recommended for detecting Mono(3-Methyl-2-pentyl) Phthalate in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying phthalate metabolites in urine, serum, or tissue. To adapt this method:
- Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects and recovery variability.
- Optimize chromatographic separation to resolve structurally similar metabolites (e.g., branched-chain isomers).
- Validate sensitivity (limit of detection <0.1 ng/mL) and specificity using quality control samples .
- Reference protocols from studies on MEHP and MECPP, which share similar physicochemical properties .
Q. How should researchers design epidemiological studies to assess human exposure to this compound?
- Population Selection : Prioritize cohorts with routine biomonitoring data (e.g., NHANES) or occupational groups with high plasticizer exposure.
- Sampling Strategy : Collect spot urine samples, adjusting for creatinine to account for dilution. For temporal trends, use repeated measures over weeks or months.
- Confounding Factors : Adjust for age, sex, BMI, and co-exposure to other phthalates (e.g., DEHP, DiNP) using multivariate regression .
- Ethical Compliance : Ensure informed consent and adherence to biospecimen storage guidelines (e.g., -80°C for long-term stability) .
Q. What are the key challenges in synthesizing high-purity this compound for in vitro studies?
- Synthesis Route : Use esterification of phthalic anhydride with 3-methyl-2-pentanol under acid catalysis. Monitor reaction progress via FTIR for carbonyl peak shifts.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate monoesters from diesters and unreacted precursors.
- Purity Validation : Confirm >98% purity via GC-MS or NMR, with residual solvent levels below ICH guidelines (e.g., <500 ppm for toluene) .
Advanced Research Questions
Q. How can conflicting dose-response relationships in toxicological studies be resolved?
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and metabolomics to identify pathways disrupted at varying doses (e.g., oxidative stress vs. receptor-mediated effects).
- Sex-Stratified Analysis : As seen in MEHP studies, gender-specific differences in gene expression (e.g., PSG3, LGALS13) may explain non-monotonic responses. Use in vitro models with hormone-treated cells to mimic physiological variability .
- Benchmark Dose Modeling : Apply Bayesian hierarchical models to integrate in vivo and in vitro data, reducing uncertainty in low-dose extrapolation .
Q. What strategies address data gaps in cumulative risk assessment for phthalates, including this compound?
- Mixture Toxicity Models : Use factorial designs to test additive, synergistic, or antagonistic effects with other phthalates (e.g., DEHP, DnOP). Prioritize endpoints linked to shared pathways (e.g., PPARγ activation).
- Exposure Biomarker Refinement : Develop isomer-specific assays to distinguish this compound from co-eluting metabolites (e.g., Mono-isodecyl phthalate).
- Probabilistic Modeling : Incorporate pharmacokinetic (PBPK) models to estimate internal dose metrics across populations .
Q. How do experimental conditions influence reproducibility in phthalate toxicity studies?
- Cell Culture Considerations : Avoid plasticware containing phthalates; use glass or polypropylene. Pre-treat serum with charcoal to remove endogenous hormones.
- Dosing Regimens : Account for metabolic activation—e.g., pre-incubate phthalates with liver S9 fractions to generate bioactive metabolites.
- Positive Controls : Include reference compounds (e.g., MEHP for anti-androgenic effects) to validate assay sensitivity .
Q. What bioinformatics tools are critical for analyzing omics data from phthalate-exposed models?
- Pathway Enrichment : Use DAVID or KEGG Mapper to identify overrepresented pathways (e.g., fatty acid oxidation, steroidogenesis).
- Network Analysis : Construct protein-protein interaction networks (via STRING) to prioritize hub genes (e.g., CYP19A1, PPARα).
- Dose-Dependent Clustering : Apply weighted gene co-expression network analysis (WGCNA) to detect modules correlated with exposure intensity .
Methodological Resources
- Systematic Reviews : Follow PRISMA guidelines for literature screening and data extraction, as outlined in phthalate biomonitoring protocols .
- Quality Control : Use NIST SRM 3672 (phthalate metabolites in urine) for inter-laboratory calibration .
- Data Sharing : Deposit raw omics data in repositories like GEO or MetaboLights to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
